3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid
Description
3-(1H-Indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid is a synthetic amino acid derivative featuring a propanoic acid backbone substituted at the 2-position with a thiophene-2-carboxamido group and at the 3-position with an indole moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting indole-binding proteins or enzymes.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGXKEANYZLWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Bond Formation
The most widely reported method involves coupling thiophene-2-carboxylic acid with a tryptophan derivative. Activation of the thiophene carboxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with the α-amino group of 3-(1H-indol-3-yl)-2-aminopropanoic acid. A representative procedure from recent literature achieves 69% yield under the following conditions:
- Reagents : EDC·HCl (1.2 equiv), HOBt (1.1 equiv), N-ethyl-N,N-diisopropylamine (DIPEA, 3.0 equiv)
- Solvent System : Tetrahydrofuran (THF)/N,N-dimethylacetamide (DMA) (5:1 v/v)
- Reaction Time : 20 hours at room temperature
Critical to success is the pre-activation of thiophene-2-carboxylic acid for 30 minutes before adding the tryptophan substrate. Post-reaction purification via silica chromatography (ethyl acetate/hexane gradient) isolates the product with >95% purity.
Mixed Anhydride Approach
Alternative activation using chloroformate reagents generates reactive mixed anhydrides. For instance, isobutyl chloroformate converts thiophene-2-carboxylic acid into its corresponding anhydride, which subsequently reacts with the tryptophan amine. While this method avoids carbodiimide side products, yields are generally lower (47–50% ) due to competing hydrolysis.
Solid-Phase Synthesis for Scalable Production
Resin-Bound Tryptophan Derivatives
Immobilizing 3-(1H-indol-3-yl)-2-aminopropanoic acid on Wang resin via its C-terminal carboxyl group enables iterative coupling cycles. After anchoring, thiophene-2-carboxylic acid is introduced using EDC/HOBt in dichloromethane. Cleavage with trifluoroacetic acid (TFA)/water (95:5) liberates the product, though this method risks indole ring alkylation unless scavengers (e.g., triisopropylsilane) are included.
Microwave-Assisted Coupling
Accelerating reaction kinetics via microwave irradiation (100°C, 50 W, 30 minutes) improves yields to 78% while reducing epimerization. This approach is particularly effective when using bulky bases like 2,4,6-collidine to suppress racemization.
Enzymatic and Catalytic Asymmetric Methods
Lipase-Catalyzed Aminolysis
Pseudomonas fluorescens lipase catalyzes the regioselective aminolysis of thiophene-2-carboxylic acid methyl ester with tryptophan methyl ester. Key advantages include:
- Stereocontrol : >99% enantiomeric excess (ee) for the (2R)-configured product
- Solvent System : tert-Butyl methyl ether at 40°C
- Yield : 62% after 48 hours
This green chemistry approach eliminates activating reagents but requires careful water activity control to prevent hydrolysis.
Palladium-Catalyzed C–N Coupling
Buchwald-Hartwig amination couples bromothiophene derivatives with tryptophan-containing amines. A optimized protocol uses:
- Catalyst : Pd2(dba)3 (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs2CO3 (2.0 equiv)
- Solvent : 1,4-Dioxane at 100°C
Yields reach 71% , though indole N–H coordination to palladium necessitates protective groups like tert-butoxycarbonyl (Boc).
Protective Group Strategies
Indole N–H Protection
Boc protection of the indole nitrogen prevents undesired side reactions during coupling. Deprotection with TFA in dichloromethane (0°C → room temperature, 3.5 hours) followed by LiOH-mediated saponification (THF/MeOH/H2O, 2 hours) affords the free carboxylic acid.
Carboxylate Masking
Methyl or benzyl esters temporarily protect the propanoic acid moiety. Hydrogenolysis (H2/Pd-C) or alkaline hydrolysis (LiOH/THF-H2O) cleanly removes these groups post-coupling.
Analytical and Optimization Data
Comparative Yield Analysis
Solvent Optimization Study
Reaction efficiency correlates with solvent polarity:
- High Yield : DMA/THF (5:1, 69%)
- Moderate Yield : DMF (58%)
- Low Yield : Dichloromethane (32%)
Polar aprotic solvents stabilize the transition state during amide bond formation.
Challenges and Mitigation Strategies
Epimerization Control
The α-carbon’s chirality is prone to racemization under basic conditions. Mitigation approaches include:
Thiophene Ring Reactivity
Electrophilic aromatic substitution on thiophene can occur if strong acids (e.g., H2SO4) are present. Substituent-directed coupling (e.g., para to sulfur) minimizes byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using reagents like mCPBA or KMnO4.
Reduction: Reduction reactions might target the amide bond, using agents like LiAlH4.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: mCPBA, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and thiophene rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Notes:
- Molecular weights marked with * are estimated due to incomplete data in evidence.
- The target compound’s thiophene-2-carboxamido group differentiates it from sulfonamide analogs (e.g., S 3304) and halogenated derivatives (e.g., Cl-NQTrp).
Key Comparisons:
Electronic and Steric Effects: The thiophene-2-carboxamido group in the target compound introduces sulfur-based electronegativity and planar geometry, contrasting with the sulfonamide in S 3304, which has stronger electron-withdrawing effects .
Biological Activity: The spiro-azaperoxide derivative demonstrated cytotoxic activity, suggesting that peroxide-containing indole analogs may exploit oxidative stress pathways . Compound 13l’s thioxothiazolidinone ring is associated with kinase inhibition, implying that the target compound’s thiophene-carboxamido group could be optimized for similar targets .
Synthetic Accessibility :
- Cl-NQTrp and analogs were synthesized via one-step protocols with >80% yields, whereas the spiro-azaperoxide derivative required multi-step synthesis .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s structure aligns with protease inhibitor scaffolds (e.g., indole-based HIV protease inhibitors), but empirical data are needed to confirm activity.
- Comparative Toxicity: Sulfur-containing analogs (e.g., thiophene vs. thiazolidinone) may exhibit distinct metabolic profiles; further ADME studies are warranted.
- Structural Optimization : Hybridizing the target compound with features from active analogs (e.g., spiro-azaperoxide’s cytotoxicity or S 3304’s sulfonamide) could yield enhanced bioactivity.
Biological Activity
3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid is a complex organic compound that integrates both indole and thiophene moieties, which are commonly associated with various biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound features an indole ring connected to a thiophene derivative through a formamido linkage. This structural combination is believed to enhance its biological effectiveness compared to simpler analogs.
| Property | Value |
|---|---|
| IUPAC Name | 3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoic acid |
| Molecular Formula | C16H14N2O3S |
| CAS Number | 1396966-01-0 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing indole and thiophene structures. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, K562, U937, and HL60. The cytotoxicity of this compound is hypothesized to be mediated through apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects
In a recent study, the compound was tested against several tumor cell lines. The results indicated that it exhibits a remarkable cytotoxic effect that surpasses that of established chemotherapeutics like artemisinin by over 90 times in certain contexts . The study utilized MTT assays to determine cell viability post-treatment, revealing IC50 values that suggest potent antitumor activity.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds with similar frameworks have been shown to possess antibacterial and antifungal activities, suggesting potential for development as antimicrobial agents. Further investigations are required to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibiting progression through the cell cycle phases, particularly G1 and S phases.
- Antimicrobial Mechanisms : Disruption of microbial cell membranes or interference with metabolic pathways.
Safety and Toxicity
Preliminary safety assessments indicate that while the compound shows promise in therapeutic applications, it may also present risks such as skin and eye irritation upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the established synthetic routes for 3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from indole and thiophene derivatives. Key steps include:
- Coupling of indole and thiophene moieties : Use peptide coupling agents like EDC/HOBt for amide bond formation between the indole-3-yl propanoic acid and thiophene-2-carboxylic acid derivatives .
- Protection/deprotection strategies : Tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups protect reactive sites during synthesis .
- Optimization parameters : Temperature (0–25°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., DMAP) influence yield and purity.
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDC, HOBt, DMF, 0°C → RT | 65–75 | >95% |
| Deprotection | TFA/DCM (1:1), 2 hr | 85–90 | >98% |
Q. How is the structural characterization of this compound performed?
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : H and C NMR confirm the indole, thiophene, and amide linkages (e.g., indole NH at δ 10–12 ppm) .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Use SHELX software for refinement .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 385.1) .
Advanced Research Questions
Q. How can chiral resolution be achieved for enantiomers of this compound?
The compound’s stereocenter at the α-carbon (propanoic acid backbone) requires enantioselective methods:
- Chiral chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) mobile phase .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .
- Crystallization with chiral auxiliaries : Co-crystallize with L-proline derivatives to isolate enantiopure forms .
Q. How do structural modifications influence its biological activity?
Structure-activity relationship (SAR) studies highlight:
- Indole substitution : Electron-withdrawing groups (e.g., Br at position 5) enhance receptor binding affinity .
- Thiophene vs. benzene rings : Thiophene improves metabolic stability compared to phenyl analogs .
- Amide linker flexibility : Rigid spacers (e.g., proline derivatives) reduce off-target interactions .
Table 2 : Key SAR Findings
| Modification | Biological Impact | Reference |
|---|---|---|
| 5-Br on indole | 2× higher IC vs. cancer cells | |
| Thiophene ring | 40% longer plasma half-life |
Q. How can contradictions in crystallographic data (e.g., solvent disorder) be resolved?
Disordered solvent molecules in crystal lattices complicate refinement:
- SQUEEZE algorithm (PLATON) : Remove solvent electron density contributions during data processing .
- Comparative analysis : Contrast with analogs (e.g., toluene-4-sulfonamide derivatives) to identify conserved packing motifs .
- Validation metrics : Ensure R-factor < 0.07 and Flack parameter near 0 for chiral centers .
Q. What methodologies are used to study its interaction with biological targets (e.g., receptors)?
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to human formyl-peptide receptors (FPR2) .
- Molecular docking (AutoDock Vina) : Simulate binding poses using crystal structures (PDB: 2UD) .
- Fluorescence polarization assays : Quantify displacement of labeled ligands (e.g., FITC-fMLF) .
Q. How does this compound compare to structurally similar indole derivatives in cytotoxicity assays?
- Core structure vs. substituents : The 3-(1H-indol-3-yl)propanoic acid backbone is critical for apoptosis induction, while thiophene enhances membrane permeability .
- Cytotoxicity screening : Use MTT assays on HeLa cells; EC values range from 10–50 µM depending on substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
